(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one
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Description
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-Dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one, also known as this compound, is a useful research compound. Its molecular formula is C21H34O4 and its molecular weight is 350.499. The purity is usually 95%.
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Scientific Research Applications
Androsterone Derivatives as Androgen Biosynthesis Inhibitors
Research into androsterone derivatives, closely related to the compound , has revealed their potential as inhibitors of androgen biosynthesis. These compounds, featuring the typical steroid A-D ring structure with variations in the E ring, have been studied for their biological activities, showing promise in the context of androgen-related disorders (Djigoué et al., 2012).
Structural Analysis of Steroidal Compounds
The structural elucidation of steroidal compounds, including variations of the compound of interest, has contributed significantly to understanding their potential applications. These studies often focus on the conformation and orientation of rings and substituents, which are crucial for the biological activity of these molecules (Ketuly et al., 2010).
Cardiac Aglycones from Herbal Medicine
Derivatives of the compound have been identified as cardiac aglycones in traditional herbal medicines. Such compounds, isolated from plant sources, exhibit biological activities that could be beneficial in treating heart-related conditions (Zhang et al., 2012).
Triorganotin(IV) Derivatives with Antimicrobial and Antitumor Activities
Studies have synthesized and evaluated triorganotin(IV) derivatives of sodium deoxycholate, a compound structurally related to the one , for their antimicrobial and antitumor activities. These derivatives show promise in developing new treatments against bacterial infections and cancer (Shaheen et al., 2014).
Synthesis and Evaluation of Liver X Receptor Agonists
Research into derivatives of hyodeoxycholic acid, structurally similar to the compound of interest, has led to the synthesis of liver X receptor (LXR) agonists. LXRs play a crucial role in cholesterol metabolism, and these agonists could be valuable in treating cardiovascular diseases and Alzheimer's disease (Ching, 2013).
Herbal Therapeutics against MRSA Infections
Computer-aided screening has identified compounds related to the chemical as potential therapeutics against Methicillin-resistant Staphylococcus aureus (MRSA) infections. These findings underscore the importance of exploring natural and synthetic compounds for developing new antibiotics (Skariyachan et al., 2011).
Properties
IUPAC Name |
(3R,5R,8S,9S,10S,13S,14S,17S)-17-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H34O4/c1-20-8-7-13(23)9-12(20)3-4-14-15-5-6-16(18(25)11-22)21(15,2)10-17(24)19(14)20/h12-16,18-19,22-23,25H,3-11H2,1-2H3/t12-,13-,14+,15+,16-,18-,19-,20+,21+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGYONPIMXAHRCT-JACSKPEYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(CC1CCC3C2C(=O)CC4(C3CCC4C(CO)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H](C[C@H]1CC[C@@H]3[C@@H]2C(=O)C[C@]4([C@H]3CC[C@@H]4[C@@H](CO)O)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H34O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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